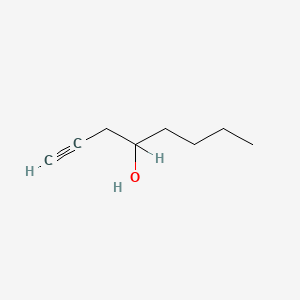
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a fluorinated quinoline derivative. This compound is part of the broader class of fluoroquinolones, which are known for their significant antibacterial properties. The presence of fluorine atoms in the quinoline ring enhances its biological activity, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7,8-trifluoro-1,4-dihydroquinoline derivatives with ethylamine and subsequent oxidation to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its use in developing new antibiotics and antiviral drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity
Propiedades
Fórmula molecular |
C12H9F3N2O3 |
|---|---|
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
5-amino-1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-17-3-4(12(19)20)11(18)5-9(16)7(14)6(13)8(15)10(5)17/h3H,2,16H2,1H3,(H,19,20) |
Clave InChI |
QBPREFHFYMKGGJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C(C(=C(C(=C21)F)F)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8784029.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-3,5-dibromo-2-hydroxybenzamide](/img/structure/B8784037.png)




![1-Cyclopentyl-3-(2,6-difluoro-3,5-dimethoxyphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8784069.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8784096.png)
